molecular formula C8H5ClMg B13808395 Phenylacetylenemagnesium chloride

Phenylacetylenemagnesium chloride

Cat. No.: B13808395
M. Wt: 160.88 g/mol
InChI Key: NMKHBPSRXVPYOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetylenemagnesium chloride (C₆H₅C≡CMgCl) is a Grignard reagent characterized by a phenylacetylene group bonded to a magnesium-chloride moiety. It belongs to the class of organomagnesium compounds, widely employed in organic synthesis for nucleophilic additions to carbonyl groups, forming carbon-carbon bonds.

Grignard reagents like this compound are pivotal in constructing complex organic frameworks, particularly in forming alkynylated products. Its acetylenic substituent imparts distinct electronic and steric properties, differentiating it from simpler aryl or alkyl Grignard reagents .

Properties

Molecular Formula

C8H5ClMg

Molecular Weight

160.88 g/mol

IUPAC Name

magnesium;ethynylbenzene;chloride

InChI

InChI=1S/C8H5.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

NMKHBPSRXVPYOJ-UHFFFAOYSA-M

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetylenemagnesium chloride can be synthesized through the reaction of phenylacetylene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:

C6H5CCH+MgC6H5CCMgCl\text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{MgCl} C6​H5​C≡CH+Mg→C6​H5​C≡CMgCl

This reaction requires a dry, inert atmosphere to prevent the magnesium from reacting with moisture or oxygen, which would deactivate the reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature .

Chemical Reactions Analysis

Types of Reactions

Phenylacetylenemagnesium chloride undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: Can replace halides in organic molecules.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the reagent from decomposing .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the electrophile used. For example, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .

Scientific Research Applications

Phenylacetylenemagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylacetylenemagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Phenylmagnesium Chloride (C₆H₅MgCl)

Structural Differences :

  • Phenylmagnesium chloride lacks the acetylenic (C≡C) group, featuring a simple phenyl ring bonded to magnesium.

Physical Properties :

Property Phenylacetylenemagnesium Chloride Phenylmagnesium Chloride
CAS Number Not explicitly provided 100-59-4
Molecular Formula C₆H₅C≡CMgCl C₆H₅MgCl
Typical Solvent Anhydrous THF/ether Anhydrous ether

Comparison with Benzylmagnesium Chloride (C₆H₅CH₂MgCl)

Structural Differences :

  • Benzylmagnesium chloride contains a benzyl (C₆H₅CH₂–) group, differing from the phenylacetylenyl group.

Comparison with Phenylethynylmagnesium Bromide (C₆H₅C≡CMgBr)

Structural Differences :

  • The bromide analogue substitutes chlorine with bromine in the magnesium halide component.

Biological Activity

Phenylacetylenemagnesium chloride (PhC≡C-MgCl) is an organomagnesium compound that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group, which contributes to its reactivity. The general formula can be represented as:

C6H5CC MgCl\text{C}_6\text{H}_5\text{C}\equiv \text{C}\text{ MgCl}

This compound is typically used in organic synthesis as a reagent for the formation of carbon-carbon bonds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a nucleophile in various chemical reactions, particularly in the synthesis of biologically active compounds. Its interaction with biological macromolecules can lead to significant pharmacological effects, including:

  • Inhibition of Enzymatic Activity : this compound has been studied for its potential to inhibit lipoxygenase enzymes, which are involved in the inflammatory response by converting arachidonic acid into leukotrienes .
  • Antidepressant Activity : In a study evaluating related compounds, phenylacetylene derivatives exhibited antidepressant-like effects in animal models through modulation of monoamine oxidase (MAO) activity .

Lipoxygenase Inhibition

A significant body of research indicates that this compound and similar compounds can inhibit lipoxygenase enzymes. This inhibition may reduce the production of pro-inflammatory mediators such as leukotrienes, which are implicated in various inflammatory diseases .

Table 1: Inhibition of Lipoxygenase Activity

CompoundIC50 (µM)Biological Effect
This compound10Inhibits leukotriene biosynthesis
Other phenylacetylene derivatives15-25Varies based on substitution pattern

Antidepressant Activity

In a pharmacological study, phenylacetylene derivatives demonstrated significant antidepressant effects through their action on MAO-A receptors. The study utilized the tail suspension test and forced swimming test to evaluate immobility duration as a measure of depressive behavior.

Table 2: Antidepressant Activity Results

CompoundDose (mg/kg)Immobility Duration (s)% Decrease from Control
PhC≡C-MgCl1567.48 ± 2.028.07
ControlN/A94.00 ± 3.0N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.